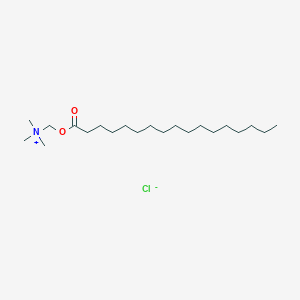
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic tail and a positively charged head, which allows it to interact with both hydrophobic and hydrophilic substances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride typically involves the reaction of heptadecanoic acid with N,N,N-trimethylmethanaminium chloride. The process generally includes:
Esterification: Heptadecanoic acid reacts with methanol in the presence of a strong acid catalyst to form methyl heptadecanoate.
Quaternization: Methyl heptadecanoate is then reacted with trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and quaternization processes. The reaction conditions are optimized to maximize yield and purity, often involving high temperatures and pressures, as well as the use of catalysts to speed up the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form simpler amines and alcohols.
Substitution: The chloride ion can be substituted with other anions in a nucleophilic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Silver nitrate (AgNO3) can be used to substitute the chloride ion with a nitrate ion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Wissenschaftliche Forschungsanwendungen
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology for cell lysis and protein extraction.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with cell membranes.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of (Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride involves its interaction with lipid bilayers in cell membranes. The hydrophobic tail inserts into the lipid bilayer, while the positively charged head interacts with the negatively charged phosphate groups of the lipids. This disrupts the membrane structure, leading to cell lysis or increased permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride (CTAC): Another quaternary ammonium compound with a shorter hydrophobic tail.
Stearyltrimethylammonium chloride (STAC): Similar structure but with an 18-carbon hydrophobic tail.
Uniqueness
(Heptadecanoyloxy)-N,N,N-trimethylmethanaminium chloride is unique due to its specific chain length and the presence of the heptadecanoyloxy group, which provides distinct surfactant properties compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
52373-78-1 |
|---|---|
Molekularformel |
C21H44ClNO2 |
Molekulargewicht |
378.0 g/mol |
IUPAC-Name |
heptadecanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(23)24-20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HZESVVKEUNPRGP-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)OC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
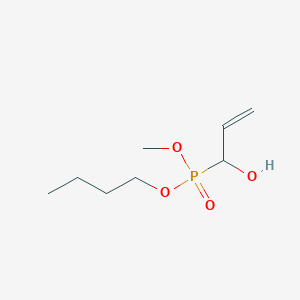
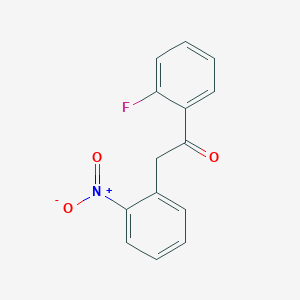
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

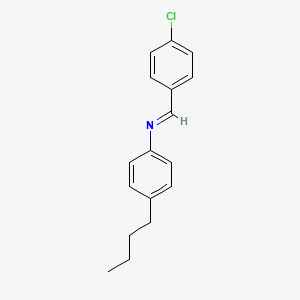
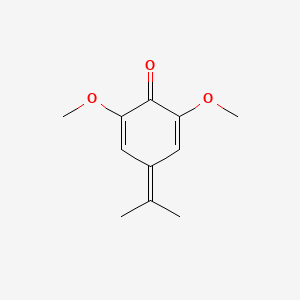
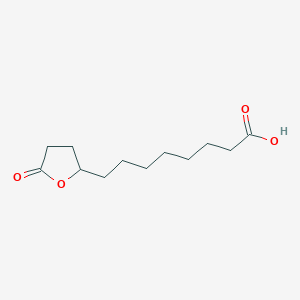
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
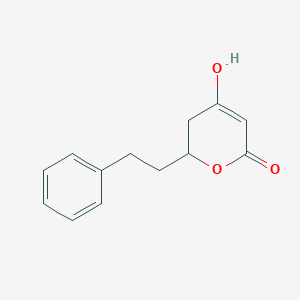

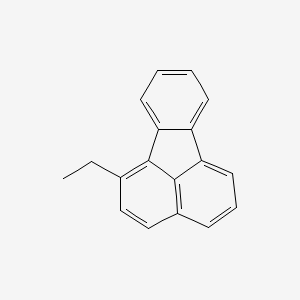
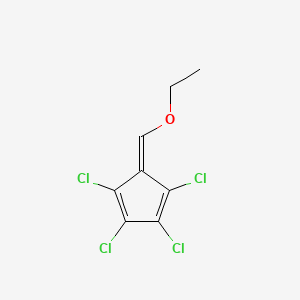
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
